

Preparation of PMX-53 Stock Solutions: Application Notes and Protocols

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Compound of Interest

Compound Name: PMX-53

Cat. No.: B1678909

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Introduction

PMX-53 is a potent and selective cyclic hexapeptide antagonist of the complement C5a receptor (C5aR, CD88).^{[1][2][3]} It is a widely utilized research tool in studies of inflammation, autoimmune diseases, and cancer.^{[1][3][4]} **PMX-53** has also been identified as a low-affinity agonist for the Mas-related gene 2 (MrgX2), which is involved in mast cell degranulation.^{[3][4][5]} Accurate and consistent preparation of **PMX-53** stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of **PMX-53** stock solutions for both in vitro and in vivo applications.

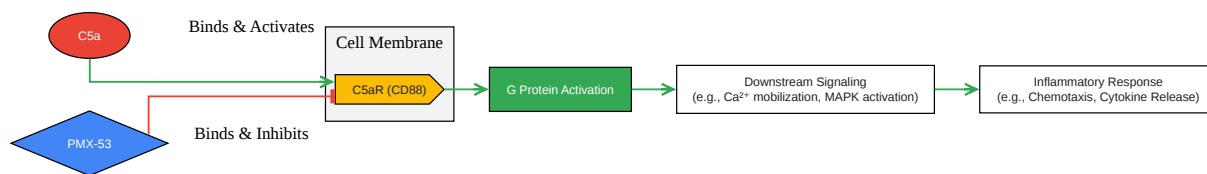
Quantitative Data Summary

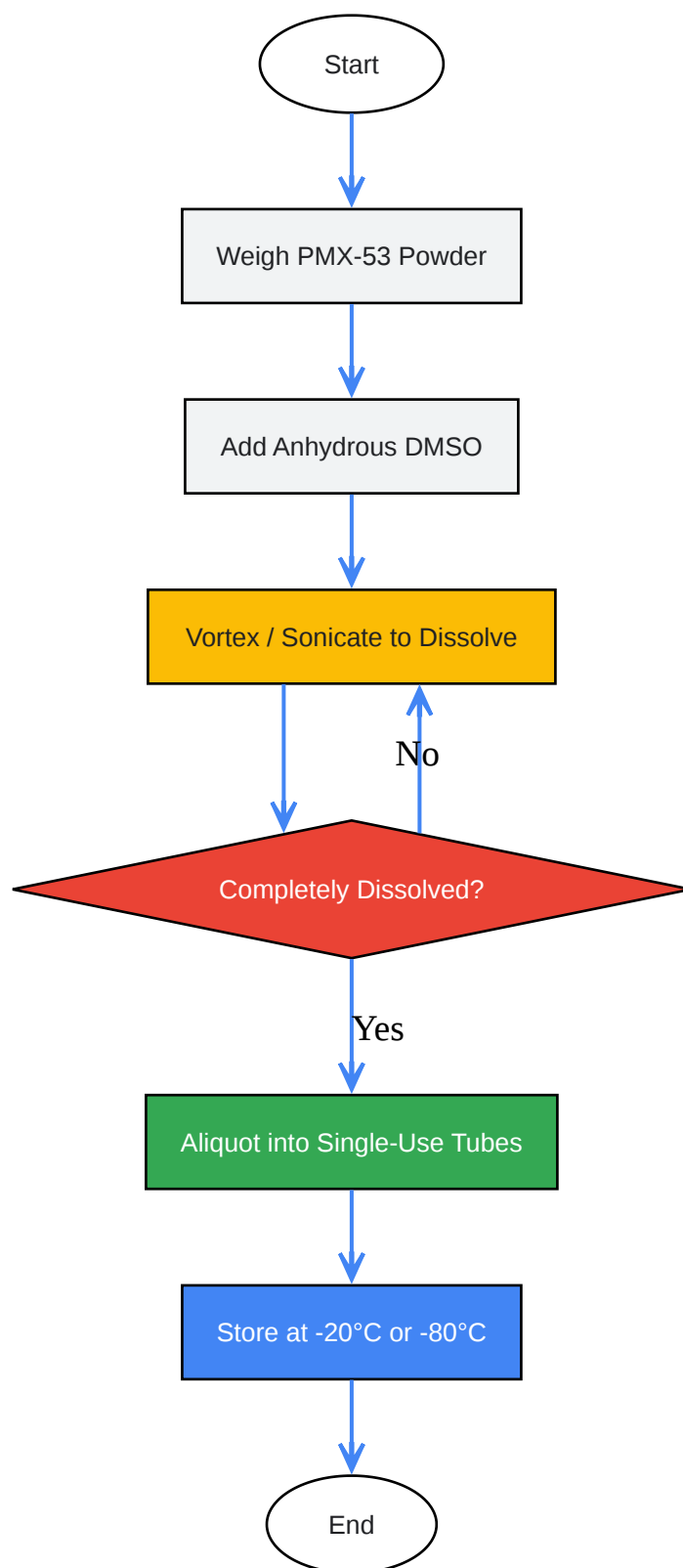
A summary of the key quantitative data for **PMX-53** is presented in the table below for easy reference.

| Property | Value | Source(s) |
|---------------------------------|--|--|
| Molecular Weight | 896.09 g/mol | [3] [6] [7] [8] [9] |
| Molecular Formula | C ₄₇ H ₆₅ N ₁₁ O ₇ | [3] [6] [7] [9] [10] |
| CAS Number | 219639-75-5 | [3] [6] [7] [8] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥95% (HPLC) | [4] [11] |
| IC ₅₀ (C5a Receptor) | ~20 nM | [3] [4] [11] |
| Solubility (DMSO) | 100 mg/mL (111.59 mM) | [6] [7] [12] |
| Solubility (Ethanol) | 10 mg/mL (11.15 mM) | [6] [7] |
| Solubility (Water) | Soluble to 2 mg/mL; ≥ 50 mg/mL with sonication | [3] [4] [11] |
| Storage (Powder) | -20°C for 1 year, -80°C for 2 years | [3] [7] |
| Storage (in Solvent) | -20°C for 1 month, -80°C for 1 year | [7] |

Signaling Pathway of PMX-53

PMX-53 primarily acts by blocking the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor, C5aR (CD88), a G protein-coupled receptor (GPCR). This inhibition prevents the activation of downstream signaling cascades that mediate a wide range of inflammatory responses.





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